molecular formula C11H18N2O B152719 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-05-8

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B152719
CAS No.: 138402-05-8
M. Wt: 194.27 g/mol
InChI Key: IWKWOYOVCXHXSS-UHFFFAOYSA-N
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Description

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound with the molecular formula C11H19ClN2O. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Irbesartan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Utilized in the development of antihypertensive drugs like Irbesartan.

    Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Irbesartan, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in the body .

Comparison with Similar Compounds

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
  • This compound Oxo Derivative
  • This compound Substituted Derivatives

Uniqueness: this compound is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of pharmaceuticals highlights its versatility and importance in chemical research and industry .

Properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436430
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138402-05-8
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138402-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 19.6 g (0,1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 5 g of Varion AD resin was added the reaction mixture was heated under reflux conditions for 3 hours. After filtration and evaporation 16.5 g (71.7%) of title compound was obtained, assay by GC: 92%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
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2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 3
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 4
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 5
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 6
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

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